molecular formula C11H8N2OS B392563 2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione CAS No. 68217-94-7

2-Methyl[1]benzofuro[3,2-d]pyrimidine-4(3H)-thione

Cat. No.: B392563
CAS No.: 68217-94-7
M. Wt: 216.26g/mol
InChI Key: BQWVAPAZHNKWCN-UHFFFAOYSA-N
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Description

2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the benzofuran and pyrimidine family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and pyrimidine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione typically involves the aza-Wittig reaction. This reaction involves the use of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl1benzofuro[3,2-d]pyrimidine-4(3H)-thione is unique due to its dual benzofuran and pyrimidine structure, which imparts a combination of properties from both moieties. This dual nature enhances its potential as a versatile compound in medicinal chemistry and material science.

Properties

IUPAC Name

2-methyl-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-6-12-9-7-4-2-3-5-8(7)14-10(9)11(15)13-6/h2-5H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWVAPAZHNKWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)C2=C(N1)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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